molecular formula C6H5ClO2 B026994 4-Chloro Resorcinol-13C6 CAS No. 953390-32-4

4-Chloro Resorcinol-13C6

Cat. No. B026994
M. Wt: 150.51 g/mol
InChI Key: JQVAPEJNIZULEK-IDEBNGHGSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated resorcinols, including 4-Chloro Resorcinol-13C6, typically involves the introduction of a chlorine atom into the resorcinol molecular framework. A notable example of synthesis involving a related compound is the creation of [2-13C]phloroglucinol, which is achieved in six steps from acyclic, non-aromatic precursors, demonstrating a method to regioselectively introduce a 13C atom into the aromatic ring. This process includes cyclization via an intramolecular Claisen condensation followed by aromatization (L. J. Marshall, Karl M. Cable, & N. Botting, 2010).

Molecular Structure Analysis

The molecular structure of chlorinated resorcinols can be characterized and elucidated through spectroscopic methods such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction. These techniques provide detailed information on the placement of chlorine atoms and the overall molecular geometry. For example, new calix[4]resorcinols with organochlorine moieties have been synthesized, highlighting the importance of the structural analysis in understanding the compound's properties (I. R. Knyazeva et al., 2019).

Chemical Reactions and Properties

4-Chloro Resorcinol-13C6 participates in various chemical reactions, including those with other chlorinating agents. Studies on resorcinol have shown its reactivity towards chlorine and chlorine dioxide, leading to the production of chlororesorcinols among other chlorinated compounds, which gives insight into the reaction pathways and potential applications of 4-Chloro Resorcinol-13C6 (D. Jackson, R. Larson, & V. Snoeyink, 1987).

Scientific Research Applications

Environmental and Toxicological Considerations

  • Carcinogenic Outcomes of Chlorophenoxy Compounds : Studies on chlorophenoxy compounds, like 2,4-D and MCPA, which share a structural similarity to chlorinated resorcinols, suggest that exposure might be associated with increased risks of certain cancers. However, the evidence does not support a genotoxic mode of action, and environmental exposures are considered insufficient to support a causal relationship with cancer (Stackelberg, 2013).

  • Trends in Herbicide Toxicity Studies : Research on 2,4-D, a chlorophenoxy herbicide, indicates a focus on occupational risks, neurotoxicity, and resistance to herbicides. These studies contribute to understanding the environmental and health impacts of widely used chlorinated compounds, which may be relevant for 4-Chloro Resorcinol-13C6 related research (Zuanazzi et al., 2020).

  • Carbon Fluxes in Ecosystems : Research using 13CO2 pulse-labelling in grassland ecosystems provides insights into carbon fluxes from plants through soil organisms. Such studies can inform how chlorinated compounds, potentially including derivatives like 4-Chloro Resorcinol-13C6, might interact with biological systems at the molecular level (Leake et al., 2006).

Safety And Hazards

4-Chlororesorcinol is classified as a toxic substance. Exposure to high concentrations could cause health issues including skin irritation, serious eye irritation, and other hazards . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVAPEJNIZULEK-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475482
Record name 4-Chloro Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro Resorcinol-13C6

CAS RN

953390-32-4
Record name 4-Chloro Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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